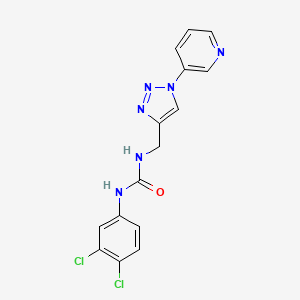

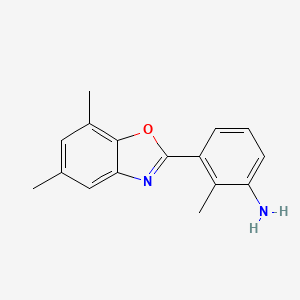

![molecular formula C17H16N2O2S B2550590 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 142354-86-7](/img/structure/B2550590.png)

2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

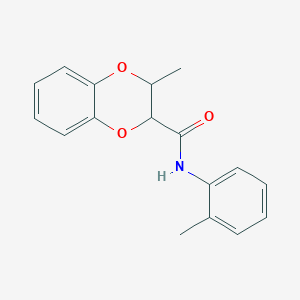

The compound "2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one" is a heterocyclic molecule that belongs to the class of benzothienopyrimidinones. These compounds have garnered interest due to their diverse biological activities and potential pharmaceutical applications. The molecule features a tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core with a methoxyphenyl substituent at the 2-position, which may influence its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of related 2-substituted 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-ones has been achieved through aza-Wittig reactions involving iminophosphorane intermediates and aromatic isocyanates, followed by reactions with secondary amines or phenols in the presence of catalytic amounts of EtONa or K2CO3, leading to satisfactory yields . These methods provide a versatile approach to access a variety of substituted benzothienopyrimidinones, which could be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzothienopyrimidinones has been confirmed through various analytical techniques, including IR, 1H- and 13C-NMR, EI-MS, and elemental analyses. In some cases, the structure has been further elucidated by single-crystal X-ray diffraction . These techniques would likely be used to confirm the structure of "2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one" as well.

Chemical Reactions Analysis

Benzothienopyrimidinones can undergo various chemical reactions, including alkylation, cyclization, and reactions with nucleophiles such as amines and phenols . The presence of the methoxyphenyl group in the compound of interest may influence its reactivity, potentially leading to selective reactions at the 2-position or affecting the electronic properties of the pyrimidine ring.

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of "2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one" is not provided, related compounds have been characterized to some extent. The physical properties such as solubility, melting point, and crystallinity can be inferred from similar structures, and the chemical properties like acidity, basicity, and reactivity can be deduced from functional groups present in the molecule .

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Derivatives : A series of new, 2-substituted 3-aryl-8,9,10,11-tetrahydro-5-methyl[1]benzothieno[3′,2′ : 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones were designed and synthesized via the aza-Wittig reaction, demonstrating the versatility of this compound's derivatives in organic synthesis (Liu et al., 2006).

Crystal Structure Analysis : The crystal structure of related compounds has been analyzed, providing insights into their molecular geometry and potential interactions in biological systems. For instance, the structure of ethyl (2S)-9-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate was determined, showcasing the detailed structural analysis of similar heterocyclic compounds (Dhandapani et al., 2015).

Potential Biological Applications

Antibacterial and Antifungal Activities : Novel synthetic routes have led to the creation of derivatives showing promising antibacterial and antifungal activities. For example, new bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized, with some compounds exhibiting significant biological activities (Ashalatha et al., 2007).

Antiviral Activity : Additionally, derivatives such as 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have been investigated for their antiviral properties, particularly against retroviruses, highlighting the potential therapeutic applications of these compounds (Hocková et al., 2003).

Anti-Inflammatory Applications : The synthesis and biological evaluation of thienopyrimidine derivatives have also been explored for their anti-inflammatory properties, further underscoring the versatility of these compounds in pharmaceutical research (Tolba et al., 2018).

Mécanisme D'action

Target of Action

The primary target of the compound 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1Similar compounds have been found to inhibit the expression of il-6 and other expressions, and activate the nlrp3 inflammasome in cells .

Mode of Action

The exact mode of action of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1It is suggested that it may work by inhibiting the expression of il-6 and other expressions, and activating the nlrp3 inflammasome in cells . This could potentially lead to a reduction in inflammation, making it useful for the treatment of inflammatory diseases .

Biochemical Pathways

The specific biochemical pathways affected by 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1The inhibition of il-6 expression and activation of the nlrp3 inflammasome suggest that it may affect inflammatory pathways .

Pharmacokinetics

The pharmacokinetic properties of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one, including its absorption, distribution, metabolism, and excretion (ADME), are not provided in the search results

Result of Action

The molecular and cellular effects of the action of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1The inhibition of il-6 expression and activation of the nlrp3 inflammasome suggest that it may have anti-inflammatory effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is not provided in the search results

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. This compound has been shown to interact with cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . The interaction with cytochrome bd oxidase inhibits the enzyme’s activity, leading to a disruption in the bacterial energy metabolism. Additionally, 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has been found to exhibit antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis .

Cellular Effects

The effects of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting the growth of mycobacterial cells, leading to cell death. It affects cell signaling pathways by disrupting the energy metabolism of the bacteria, which is crucial for their survival . Furthermore, 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has been observed to have minimal cytotoxic effects on mammalian cell lines, indicating its potential as a safe therapeutic agent .

Molecular Mechanism

The molecular mechanism of action of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its binding interactions with cytochrome bd oxidase. By binding to this enzyme, the compound inhibits its activity, leading to a decrease in ATP production in mycobacterial cells . This inhibition results in the disruption of the bacterial respiratory chain, ultimately causing cell death. Additionally, the compound’s structure allows it to interact with other biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory effects on cytochrome bd oxidase over extended periods . Long-term exposure to the compound has not shown significant adverse effects on mammalian cells, further supporting its potential as a therapeutic agent .

Dosage Effects in Animal Models

The effects of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower dosages, the compound effectively inhibits the growth of mycobacterial cells without causing significant toxicity . At higher dosages, some toxic effects have been observed, including liver and kidney damage in animal models . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. The compound interacts with enzymes such as cytochrome bd oxidase, affecting the bacterial respiratory chain . Additionally, it may influence other metabolic pathways by altering the levels of metabolites and affecting metabolic flux . The compound’s interactions with cofactors and other enzymes further contribute to its overall metabolic effects.

Transport and Distribution

The transport and distribution of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one within cells and tissues are critical for its activity. The compound is transported across cell membranes and distributed within the cytoplasm, where it interacts with its target enzymes . Transporters and binding proteins may facilitate its movement within cells, ensuring its localization to specific cellular compartments . The compound’s distribution within tissues also affects its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one plays a crucial role in its activity and function. The compound is primarily localized within the cytoplasm, where it interacts with cytochrome bd oxidase and other target enzymes . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy . Understanding the subcellular localization of the compound is essential for optimizing its therapeutic potential.

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-21-12-8-4-2-6-10(12)15-18-16(20)14-11-7-3-5-9-13(11)22-17(14)19-15/h2,4,6,8H,3,5,7,9H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVDNJIGSOBODA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

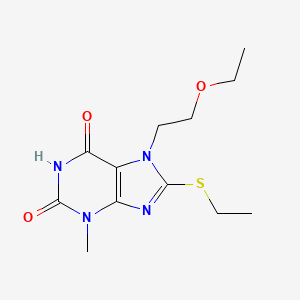

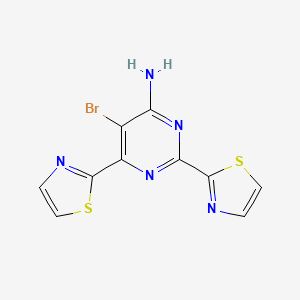

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B2550507.png)

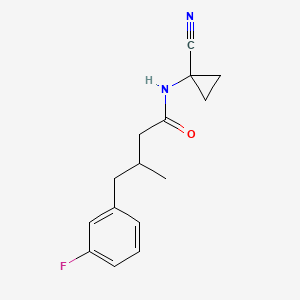

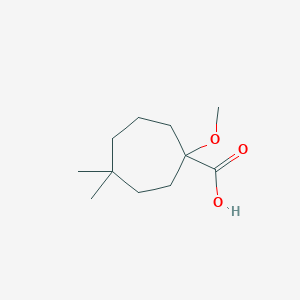

![6-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide](/img/structure/B2550522.png)

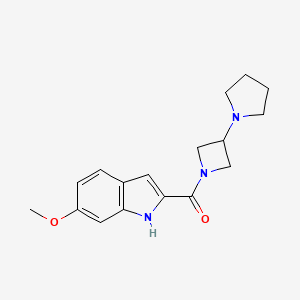

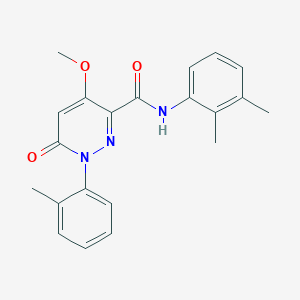

![2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2550528.png)

![N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2550529.png)

![5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2550530.png)